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Cat. No. B1301990

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Hydroxymethyl)benzeneboronic acid (CAS No. 59016-93-2), a key building block in organic
synthesis and drug discovery. The information presented herein is intended for researchers,
scientists, and professionals in the field of drug development, offering a detailed analysis of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-(Hydroxymethyl)benzeneboronic acid.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.75 d 2H Ar-H (ortho to B(OH)2)
7.27 d 2H Ar-H (ortho to CH20H)
4.56 S 2H -CH20H
~8.0 (broad s) S 2H B(OH)2
~5.0 (broad s) s 1H -CH20H

Note: The chemical shifts of the hydroxyl protons (-OH) are often broad and can vary

depending on the solvent and concentration.

« 13
Chemical Shift (8) ppm Assignment
144.2 C-B
134.8 Ar-CH (ortho to B(OH)2)
127.4 Ar-CH (ortho to CH20H)
64.4 -CH20H

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretching (alcohol and

3400-3200 Strong, Broad ] ]

boronic acid)
3050-3000 Medium C-H stretching (aromatic)
2920-2850 Medium C-H stretching (aliphatic CHz)
1610, 1470, 1410 Medium-Strong C=C stretching (aromatic ring)
1355 Strong B-O stretching

C-O stretching (primar
1080 Strong 9(p Y

alcohol)

C-H out-of-plane bending
850 Strong

(para-substituted benzene)

Table 4: Mass Spectrometry Data (Predicted)

Adduct Mass-to-Charge Ratio (m/z)
[M+H]* 153.07175
[M+Na]* 175.05369
[M-H]- 151.05719

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of
300 MHz or higher. The sample is dissolved in a deuterated solvent, such as dimethyl
sulfoxide-de (DMSO-ds) or methanol-da (CDsOD), with tetramethylsilane (TMS) used as an
internal standard (& = 0.00 ppm). For *H NMR, the data is acquired with a sufficient number of
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scans to ensure a good signal-to-noise ratio. For 3C NMR, a proton-decoupled sequence is
commonly used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.
For solid samples like 4-(Hydroxymethyl)benzeneboronic acid, the Attenuated Total
Reflectance (ATR) technique is a common and convenient method. A small amount of the solid
sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is
applied to ensure good contact. The spectrum is then recorded over a typical range of 4000-
400 cm~1, Alternatively, the KBr pellet method can be used, where the sample is ground with
potassium bromide and pressed into a thin, transparent disk.[1]

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer equipped with an electrospray
ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, often with a small amount of formic acid or ammonium acetate to promote
ionization. The solution is then introduced into the ESI source, where the analyte is ionized to
form gaseous ions. The mass-to-charge ratios of these ions are then measured by the mass
analyzer. High-resolution mass spectrometry (HRMS) can be used to determine the accurate
mass and elemental composition of the molecule.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a chemical compound like 4-
(Hydroxymethyl)benzeneboronic acid can be visualized as follows:
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Sample Preparation

4-(Hydroxymethyl)benzeneboronic acid
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for 4-
(Hydroxymethyl)benzeneboronic acid. Researchers are encouraged to consult the primary
literature and spectral databases for further detailed information and specific experimental
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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